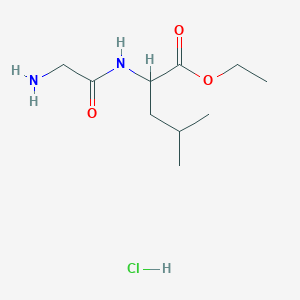

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Description

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a versatile chemical compound used in various scientific research fields. It serves as a building block in drug discovery, peptide synthesis, and bioconjugation. Its unique properties make it an essential tool for studying molecular interactions and developing innovative solutions.

Properties

IUPAC Name |

ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-4-15-10(14)8(5-7(2)3)12-9(13)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIYAKXNZXDPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot procedure is efficient and yields the desired product in good quantities .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and peptide synthesis.

Biology: Employed in bioconjugation studies to investigate molecular interactions.

Medicine: Serves as a precursor in drug discovery and development.

Industry: Utilized in the production of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, facilitating the formation of peptide bonds and other molecular interactions. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Ethyl 2-aminothiazole-4-acetate: Used in the synthesis of heteroaryl-containing benzamide derivatives.

Uniqueness

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride stands out due to its unique combination of functional groups, which allows for versatile applications in various fields. Its ability to participate in multiple types of chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in scientific research.

Biological Activity

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is a derivative of amino acids and can be synthesized through various chemical reactions involving ethyl esters and amides. The synthesis typically involves the reaction of 4-methylpentanoic acid with ethyl chloroacetate, followed by amination to introduce the aminoacetamido group. The hydrochloride salt form enhances solubility and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study: MCF-7 Cell Line

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Study Findings :

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets. Preliminary data suggest that it may act by:

- Inhibiting key enzymes involved in cell proliferation.

- Inducing apoptosis in cancer cells through the activation of intrinsic pathways.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast) | 25 | |

| Antimicrobial | Various Bacteria | 50 |

Table 2: Synthesis Pathway

| Step | Reactants | Products |

|---|---|---|

| Esterification | Ethyl chloroacetate + 4-methylpentanoic acid | Ethyl 2-(4-methylpentanoate) |

| Amination | Ethyl 2-(4-methylpentanoate) + Aminoacetamido derivative | This compound |

Q & A

Q. What are the standard protocols for synthesizing Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride?

The synthesis typically involves sequential acylation and esterification reactions. For example:

- Step 1 : React 2-amino-4-methylpentanoic acid with chloroacetyl chloride to form the acetamido intermediate.

- Step 2 : Protect the amino group using tert-butoxycarbonyl (Boc) or similar protecting agents.

- Step 3 : Perform esterification with ethanol under acidic conditions.

- Step 4 : Deprotect the amino group and treat with HCl to form the hydrochloride salt.

Purification is achieved via silica gel chromatography, and structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How is the compound characterized for purity and structural integrity?

- NMR Spectroscopy : ¹H NMR (D2O or DMSO-d6) identifies proton environments, such as methyl groups (~1.0–1.5 ppm) and amide protons (~7.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (~170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 270.78 for C₉H₁₉ClN₂O₃S) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95%) .

Q. What are the key solubility and stability considerations for this hydrochloride salt?

- Solubility : The hydrochloride form enhances aqueous solubility (~50–100 mg/mL in water at 25°C). Solubility in organic solvents (e.g., ethanol, DMSO) should be tested empirically .

- Stability : Store at 2–8°C in airtight, light-protected containers. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation steps. reports 94% yield using Pd/C at 40 psi for 1 hour .

- Solvent Optimization : Compare polar aprotic solvents (e.g., THF, DMF) for acylation efficiency.

- Temperature Control : Monitor exothermic reactions (e.g., esterification) to avoid side products.

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts to confirm amide linkages .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies validate the compound’s stability under experimental conditions (e.g., in vitro assays)?

Q. How can analytical methods be developed to detect trace impurities?

Q. What experimental approaches address discrepancies in bioactivity data across studies?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to confirm target engagement .

- Cell-Based Models : Compare results in primary cells vs. immortalized lines to rule out off-target effects .

Methodological Considerations

Q. How should researchers troubleshoot low yields in the final hydrochloride salt formation?

- Intermediate Purity : Confirm Boc-deprotection completeness via TLC or FTIR.

- Acid Stoichiometry : Optimize HCl equivalents (e.g., 1.1–1.5 eq) to avoid excess free acid .

- Crystallization Conditions : Screen solvent mixtures (e.g., ethyl acetate/hexane) for optimal salt precipitation .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.